molecular formula C7H3ClN3NaO2 B2428454 Sodium 6-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate CAS No. 2251054-46-1

Sodium 6-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate

Cat. No. B2428454
CAS RN: 2251054-46-1
M. Wt: 219.56
InChI Key: SADZWTBPZOQIBY-UHFFFAOYSA-N
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Description

The [1,2,4]triazolo[4,3-a]pyridine is a class of compounds that contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . These compounds are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

These compounds can be synthesized via aromatic nucleophilic substitution . For instance, a series of novel [1,2,4]triazolo[4,3-a]pyridine derivatives containing hydrazone moiety were synthesized from 2,3-dichloropyridine, hydrazine hydrate by multi-step reactions under microwave irradiation condition .


Molecular Structure Analysis

The molecular structure of these compounds can be optimized using computational methods .


Chemical Reactions Analysis

Triazole compounds are known to exhibit a wide range of chemical reactions. They can interact with a diversity of hydrazines or hydrazine hydrochlorides to generate offered intermediates .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely depending on their specific structures .

Scientific Research Applications

Medicinal Chemistry

Sodium 6-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate has been investigated for its potential in medicinal chemistry. Notably:

Polymer Chemistry

The compound has found applications in polymer science:

Enzyme Inhibition

Safety and Hazards

Some triazole compounds may cause skin and eye irritation, and may be harmful if inhaled .

Future Directions

The increasing prevalence of multi-drug resistant infections has encouraged the search for new antifungal agents. Hydrazone derivatives always exhibited diversity activities, including antifungal, anti-inflammatory, anti-oxidation, anti-cancer activity . Therefore, further exploration of [1,2,4]triazolo[4,3-a]pyridine as antimicrobial agents is a promising direction .

properties

IUPAC Name

sodium;6-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2.Na/c8-4-1-2-5-9-10-6(7(12)13)11(5)3-4;/h1-3H,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYYPRFQKLNPDD-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2C=C1Cl)C(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN3NaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 6-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate

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